Impacarzine
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Overview
Description
IMPACARZINE is a cyclic urea derivative patented by the pharmaceutical company Asta-Werke A.-G. as an antiviral agent. It has shown promise in preclinical models, providing 25% protection to mice infected with the Influenza A2/Hongkong virus . This compound is known for its antiviral properties and is used to combat various viral infections .
Preparation Methods
IMPACARZINE can be synthesized through a series of chemical reactions involving N,N-Diethyl-4-[2-(2-oxo-3-tetradecylimidazolidin-1-yl)ethyl]piperazine-1-carboxamide . The synthetic route typically involves the use of acetonitrile, water, and phosphoric acid as the mobile phase in reverse phase high-performance liquid chromatography (RP-HPLC) methods . For mass spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid .
Chemical Reactions Analysis
IMPACARZINE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetonitrile, water, and phosphoric acid . The major products formed from these reactions are typically analyzed using RP-HPLC methods .
Scientific Research Applications
IMPACARZINE has a wide range of scientific research applications. It is primarily used as an antiviral agent to combat viral infections . In preclinical models, it has shown significant promise in protecting against the Influenza A2/Hongkong virus . Additionally, this compound is used in biochemical research and is analyzed using RP-HPLC methods .
Mechanism of Action
IMPACARZINE exerts its antiviral effects by targeting viral replication processes.
Comparison with Similar Compounds
IMPACARZINE is unique in its structure and antiviral properties. Similar compounds include other cyclic urea derivatives and antiviral agents. Some of these compounds include N,N-Diethyl-4-[2-(2-oxo-3-tetradecylimidazolidin-1-yl)ethyl]piperazine-1-carboxamide . These compounds share similar chemical structures and antiviral properties but may differ in their efficacy and specific applications.
Properties
CAS No. |
41340-39-0 |
---|---|
Molecular Formula |
C28H55N5O2 |
Molecular Weight |
493.8 g/mol |
IUPAC Name |
N,N-diethyl-4-[2-(2-oxo-3-tetradecylimidazolidin-1-yl)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C28H55N5O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-31-25-26-33(28(31)35)24-21-29-19-22-32(23-20-29)27(34)30(5-2)6-3/h4-26H2,1-3H3 |
InChI Key |
OQXWEZVLEIJVSI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCN1CCN(C1=O)CCN2CCN(CC2)C(=O)N(CC)CC |
Canonical SMILES |
CCCCCCCCCCCCCCN1CCN(C1=O)CCN2CCN(CC2)C(=O)N(CC)CC |
Appearance |
Solid powder |
41340-39-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5531 impacarzinum impacarzinum hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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